molecular formula C6H5ClFNO B2927119 4-Chloro-3-fluoro-2-methoxypyridine CAS No. 1227572-96-4

4-Chloro-3-fluoro-2-methoxypyridine

Cat. No.: B2927119
CAS No.: 1227572-96-4
M. Wt: 161.56
InChI Key: PMPLTXHASQXTKL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methoxypyridine typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. The reaction proceeds under mild conditions, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium fluoride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-Chloro-3-fluoro-2-methoxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-4-methoxypyridine
  • 3,4-Difluoropyridine
  • 4-Chloro-2-fluoro-6-iodo-3-methoxypyridine

Uniqueness

4-Chloro-3-fluoro-2-methoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-chloro-3-fluoro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPLTXHASQXTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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